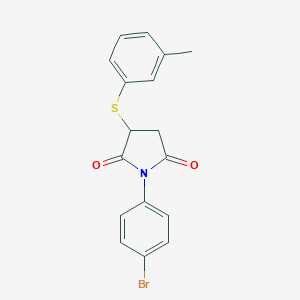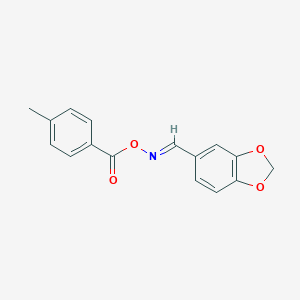
5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate, also known as 5-Methoxycarbonyl-2-nitrobenzene-2-thiophenecarboxylate, is a compound that is widely used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 128-130 °C and a molecular weight of 260.24 g/mol. This compound has been used in a variety of studies, ranging from organic synthesis to biological research.
Scientific Research Applications
Cyclization Studies
One significant application of derivatives related to 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate involves studies on cyclization processes. For instance, the cyclization of o-nitroaryl azides, which includes derivatives of 5-(Methoxycarbonyl)-2-nitrophenyl, has been explored to understand the kinetics and thermodynamics of converting azido(methoxycarbonyl)nitrothiophenes into methoxycarbonylthienofurazan oxides. These studies provide valuable insights into the mechanisms of ring closure and the effects of different solvents and temperatures on the reaction outcomes (Noto, Rainieri, & Arnone, 1989).
Synthesis of Complex Molecules
Another application is in the synthesis of complex organic molecules. Derivatives of this compound have been used in various synthetic pathways to create novel organic compounds with potential biological or material applications. For example, research has explored the synthesis of carbazomycin B through radical arylation processes, highlighting the versatility of 5-(Methoxycarbonyl)-2-nitrophenyl derivatives in facilitating complex chemical syntheses (Crich & Rumthao, 2004).
Electrochemical Studies
Electrochemical characterization of derivatives has also been a significant area of research. Studies have examined the electrochemical behavior of 2-methoxy-4-nitrophenyl derivatized carbon powder, providing insights into the modification of carbon particle surfaces and their potential applications in electrochemical sensors or catalysts (Pandurangappa & Ramakrishnappa, 2006).
Advanced Material Synthesis
The compound's derivatives have been employed in the synthesis of advanced materials. Research has focused on creating novel coordination polymers and complexes with unique structural and functional properties, which could be useful in various fields such as catalysis, material science, and environmental remediation (Zhao et al., 2020).
Photolabile Protecting Groups
Additionally, the development of photolabile protecting groups for nucleosides is an intriguing application. Such groups enable the controlled release of bioactive molecules in response to light, offering potential applications in drug delivery and the study of biological systems (Hasan et al., 1997).
properties
IUPAC Name |
(5-methoxycarbonyl-2-nitrophenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c1-19-12(15)8-4-5-9(14(17)18)10(7-8)20-13(16)11-3-2-6-21-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXRDXKUXMXIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B371307.png)
![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)

![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)


![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)

![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)